2'-Azido guanosine

Übersicht

Beschreibung

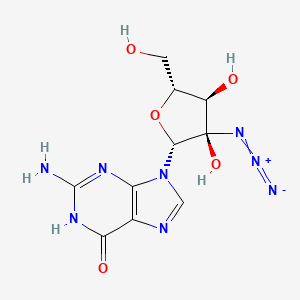

2’-Azido guanosine is a chemically modified nucleoside, where an azido group (-N₃) is attached to the 2’ position of the ribose sugar in guanosine. This modification endows the molecule with unique properties, making it a valuable tool in various scientific fields, including chemical biology, medicinal chemistry, and molecular biology .

Vorbereitungsmethoden

The synthesis of 2’-azido guanosine typically involves multiple steps, starting from guanosineThe final step involves deprotection to yield 2’-azido guanosine .

In industrial settings, the synthesis can be scaled up using solid-phase synthesis techniques. For instance, 2’-azido guanosine can be synthesized on controlled pore glass (CPG) supports, which allows for efficient production and purification of the compound .

Analyse Chemischer Reaktionen

2’-Azido guanosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Oxidation Reactions: Although less common, the azido group can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents like hydrogen or palladium catalysts for reduction, and strong oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Biology

Site-Specific Labeling of RNA

One of the primary applications of 2'-azido guanosine is its use in site-specific labeling of ribonucleic acids (RNA). The azido group enhances the compound's reactivity, allowing researchers to incorporate it into RNA strands efficiently. This incorporation facilitates the study of RNA structure and function through bioorthogonal reactions, enabling visualization and analysis within living cells .

Mechanistic Insights

Incorporation studies have shown that this compound does not disrupt the A-form double helical structure typical of RNA. X-ray crystallography has revealed that the azido group maintains a conformation that supports the C3'-endo sugar pucker characteristic of A-form RNA, allowing for unique water-bridged hydrogen bonding patterns within the minor groove .

Medicinal Chemistry

Therapeutic Applications in RNA Interference

this compound has been explored for its potential in developing therapeutic agents, particularly in RNA interference (RNAi) and antisense technologies. Its incorporation into small interfering RNAs (siRNAs) can enhance nuclease resistance and reduce off-target effects, making it a valuable tool for gene regulation . Studies indicate that siRNAs modified with 2'-azido groups maintain their silencing efficacy while exhibiting improved stability against enzymatic degradation .

Antiviral Properties

Another notable application is its effectiveness against RNA viruses. When incorporated into viral RNA by viral RNA polymerases, this compound acts as a chain terminator, inhibiting viral replication. Research has demonstrated its potential efficacy against various viruses, including Hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Molecular Biology

Synthesis of Modified Oligonucleotides

In molecular biology, this compound is utilized in synthesizing modified oligonucleotides for studying gene expression and regulation. The ability to incorporate this modified nucleoside allows researchers to create RNA molecules with unique functionalities that can influence their interaction with proteins and other nucleic acids .

Industry Applications

Development of Diagnostic Tools and Biosensors

The compound is also being explored for use in diagnostic tools and biosensors. Its reactive azido group can facilitate the development of assays that require specific labeling or detection of RNA molecules, thereby enhancing the sensitivity and specificity of diagnostic tests .

Case Studies

- Neuritogenic Effects : Research has shown that guanosine derivatives, including this compound, stimulate neurite outgrowth through distinct signaling pathways involving cyclic AMP (cAMP) levels. This suggests potential applications in neurobiology and regenerative medicine .

- Structural Analysis : A study utilizing UV-melting profile analysis and circular dichroism spectroscopy demonstrated how 2'-azido modifications can be incorporated into RNA without significant structural changes. This structural integrity is crucial for maintaining biological activity while exploring new functionalities .

- Bioorthogonal Chemistry : The use of this compound in bioorthogonal click reactions has enabled researchers to label RNA molecules with fluorescent tags efficiently. This capability is essential for tracking RNA dynamics in cellular environments .

Wirkmechanismus

The mechanism of action of 2’-azido guanosine involves its incorporation into RNA, where it can influence RNA stability and function. The azido group allows for bioorthogonal reactions, such as click chemistry, enabling the attachment of various probes and labels to the RNA . This modification can affect RNA’s interaction with proteins and other molecules, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

2’-Azido guanosine is unique compared to other azido-modified nucleosides due to its specific modification at the 2’ position of the ribose sugar. Similar compounds include:

- 2’-Azido cytidine

- 2’-Azido adenosine

- 2’-Azido uridine

These compounds share the azido modification but differ in their nucleobase, leading to distinct properties and applications . For instance, 2’-azido cytidine is often used in similar applications but may have different reactivity and stability profiles .

Biologische Aktivität

2'-Azido guanosine is a modified nucleoside that has garnered attention for its unique biological properties and applications in chemical biology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by diverse research findings and data.

Overview of this compound

This compound (CAS Number: 60921-30-4) is a synthetic analog of guanosine where the hydroxyl group at the 2' position of the ribose sugar is replaced by an azido group. This modification enhances its stability and allows for specific labeling in RNA studies, facilitating investigations into RNA structure and function.

Target of Action

The primary target for this compound is ribonucleic acid (RNA). It is incorporated into RNA through phosphoramidite chemistry, which allows for precise modifications essential for studying RNA dynamics and interactions.

Mode of Action

The incorporation of this compound into RNA supports the C3'-endo ribose conformation, maintaining structural integrity while enabling unique hydrogen bonding patterns in the minor groove of RNA. This property is crucial for its role in biochemical reactions involving RNA.

Incorporation into RNA

Research indicates that this compound can be efficiently integrated into RNA without disrupting its A-form double helical structure. X-ray crystallography studies demonstrate that the azido group adopts a conformation compatible with typical RNA structures, allowing researchers to explore RNA's functional properties effectively.

Cellular Effects

In cellular contexts, this compound influences various processes such as gene expression and cellular signaling pathways. For instance, it has been utilized in small interfering RNA (siRNA) applications to silence specific genes in model organisms like chicken fibroblasts.

Pharmacokinetics and Metabolic Pathways

Pharmacokinetics

Chemical modifications like those found in this compound are essential for enhancing the pharmacokinetic properties of therapeutic agents. These modifications improve nuclease resistance, reduce immune activation, and minimize off-target effects.

Metabolic Pathways

The azido group enables bioorthogonal reactions, allowing for further functionalization and enhancing the compound's versatility in biochemical applications. This capability is particularly useful in drug development and molecular biology.

Applications in Research

This compound serves as a versatile tool in various research domains:

- RNA Labeling: Its incorporation facilitates site-specific labeling of RNA molecules, aiding studies on RNA structure and function.

- Gene Silencing: The compound's ability to be integrated into siRNA enhances its effectiveness in gene silencing applications.

- Chemical Biology: The unique properties of this compound make it valuable for developing new chemical biology tools and therapeutic agents .

Case Studies

Several studies have demonstrated the efficacy of this compound in practical applications:

- Neurite Outgrowth Studies: Research has shown that guanosine and its derivatives, including this compound, promote neurite outgrowth through activation of cAMP-dependent pathways. This finding highlights its potential neuroprotective properties .

- Antiviral Research: The compound has been explored as a potential antiviral agent due to its ability to modify RNA structures critical for viral replication .

Data Table: Comparative Analysis of Biological Activities

| Property | This compound | Guanosine | Notes |

|---|---|---|---|

| Incorporation Efficiency | High | Moderate | Efficiently incorporated into RNA |

| Structural Integrity | Maintained | Maintained | Does not disrupt A-form structure |

| Cellular Signaling Influence | Yes | Yes | Influences cAMP pathways |

| Neuroprotective Effects | Potential | Confirmed | Promotes neurite outgrowth |

| Therapeutic Applications | Antiviral | Neuroprotective | Explored for antiviral interventions |

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYOGLPRZZLHQG-AEHJODJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2'-azido guanosine affect the structure of RNA?

A1: The research by Zengeya et al. [] revealed that incorporating this compound into RNA does not disrupt the typical A-form double helical structure. X-ray crystallography showed that the 2'-azido group, despite its size, adopts a conformation that supports the C3'-endo sugar pucker characteristic of A-form RNA []. Additionally, the azido group participates in unique water-bridged hydrogen bonding patterns within the minor groove of the RNA duplex []. This suggests that this compound can be incorporated into RNA without significant structural perturbations, making it a suitable modification for studying RNA structure-function relationships.

Q2: What are the potential applications of this compound in studying and manipulating RNA?

A2: The presence of the azido group opens up exciting possibilities for studying and manipulating RNA. This group is capable of participating in bioorthogonal click chemistry, allowing for the attachment of various labels or probes to the RNA molecule []. This enables researchers to track RNA localization, study RNA-protein interactions, and even develop novel RNA-based therapeutics. For instance, the study demonstrated the use of 2'-azido modified siRNA for successful gene silencing, highlighting its potential in RNA interference applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.